molecular formula C10H6BrF B1338624 1-Bromo-5-fluoronaphthalene CAS No. 315-56-0

1-Bromo-5-fluoronaphthalene

Cat. No. B1338624
CAS RN: 315-56-0
M. Wt: 225.06 g/mol
InChI Key: ZYBZDDMAAQTLEV-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoronaphthalene is a compound that is part of the broader class of bromonaphthalenes and fluoronaphthalenes, which are aromatic compounds containing bromine and fluorine atoms attached to a naphthalene ring system. These compounds are of interest due to their potential applications in various chemical syntheses and material sciences.

Synthesis Analysis

The synthesis of bromonaphthalenes can be achieved through various methods. For instance, 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene can be synthesized via a Diels-Alder reaction followed by a deoxygenation step, yielding high product yields . Additionally, palladium-catalyzed microwave-assisted amination of aryl bromides, such as 1-bromonaphthalenes, has been shown to rapidly produce aminonaphthalenes under microwave conditions, which offers improvements in yields over standard conditions .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of bromo-fluoronaphthalenes can be investigated using computational methods such as density functional theory (DFT). For example, the FTIR and FT-Raman spectra of 1-bromo-4-fluoronaphthalene have been recorded and interpreted with the aid of normal coordinate analysis based on DFT, showing good agreement between observed and calculated frequencies . This suggests that similar methods could be applied to 1-bromo-5-fluoronaphthalene for detailed molecular structure analysis.

Chemical Reactions Analysis

The presence of bromo and fluoro substituents on the naphthalene ring can influence the reactivity of the compound. For example, the metabolism of 1-fluoronaphthalene by Cunninghamella elegans indicates that the fluoro substituent can block epoxidation at the substituted double bond and enhance metabolism at certain positions of the naphthalene ring . This implies that the chemical reactivity of 1-bromo-5-fluoronaphthalene may also be affected by the presence of these substituents, potentially leading to selective reactions at specific positions on the naphthalene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluoronaphthalenes can be influenced by their molecular structure. For instance, the HOMO-LUMO analysis and molecular electrostatic potential (MEP) of related compounds can provide insights into the charge transfer within the molecule and its potential role in nonlinear optics . Additionally, the presence of a fluoro substituent has been shown to affect the fungal metabolism of 1-fluoronaphthalene, which could have implications for the environmental fate and biological interactions of 1-bromo-5-fluoronaphthalene .

Scientific Research Applications

Vibrational Spectra Analysis

1-Bromo-5-fluoronaphthalene and related compounds have been studied using Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy. These studies, often based on density functional theory (DFT), help in understanding the vibrational modes and molecular structures. For instance, Krishnakumar et al. (2008) conducted a detailed analysis of the vibrational spectra of 1-bromo-4-fluoronaphthalene, which is structurally similar to 1-bromo-5-fluoronaphthalene, providing insights into its molecular vibrations and structural characteristics (V. Krishnakumar, N. Prabavathi, & S. Muthunatesan, 2008).

Photoreactions and Electron Transfer

The photoreactivity of halonaphthalenes, including compounds like 1-bromo-5-fluoronaphthalene, has been explored to understand their behavior under light exposure. These studies reveal the reaction mechanisms and products formed upon photolysis, which are crucial for applications in photochemistry and materials science. Ruzo et al. (1975) investigated the photoreactions of simple halonaphthalenes, shedding light on their radical and nucleophilic substitution reactions under different conditions (L. Ruzo, N. Bunce, & S. Safe, 1975).

Cross-Coupling Reactions

1-Bromo-5-fluoronaphthalene is potentially useful in cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. These reactions allow for the formation of complex molecules by coupling aromatic halides with organometallic compounds. Studies on similar bromonaphthalenes have demonstrated their utility in forming aminated products and other complex structures through palladium-catalyzed reactions, which could be applicable to 1-bromo-5-fluoronaphthalene as well (Tammy C. Wang, D. Magnin, & L. Hamann, 2003).

Enantioselective Sensing

Compounds related to 1-bromo-5-fluoronaphthalene have been used in the development of enantioselective sensors for detecting chiral molecules, including carboxylic acids and amino acids. Such sensors can differentiate between the left-handed and right-handed versions of a molecule, which is critical in pharmaceutical research and development (X. Mei & C. Wolf, 2004).

Safety And Hazards

1-Bromo-5-fluoronaphthalene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also harmful if swallowed or inhaled .

properties

IUPAC Name

1-bromo-5-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBZDDMAAQTLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504195
Record name 1-Bromo-5-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-fluoronaphthalene

CAS RN

315-56-0
Record name 1-Bromo-5-fluoronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Adcock, J Alste, SQA Rizvi… - Journal of the American …, 1976 - ACS Publications
… Theamine (12 g) was converted into 1 -bromo-5-fluoronaphthalene in the same way as the 2,6 isomer described byAdcock and Dewar.14 The hexfluorophosphate salt (110 C dec) was …
Number of citations: 54 pubs.acs.org
RE Spillett - 1964 - search.proquest.com
… The residue was extracted withlipht petroleum (bn 00-80), and the solution passedthrough a column of alumina to give 1-bromo-5-fluoronaphthalene , 7o5 p:.,(65%)tm . D . 25-27. …
Number of citations: 3 search.proquest.com
CA Malapit, IK Luvaga, JT Reeves… - The Journal of …, 2017 - ACS Publications
… According to the representative procedure, the reaction of i-PrMgCl (2.3 mmol), 1-bromo-5-fluoronaphthalene (495 mg), and DMMN (1) (188 mg) followed by SiO 2 flash …
Number of citations: 20 pubs.acs.org
A Furukawa, T Arita, T Fukuzaki, M Mori… - European journal of …, 2012 - Elsevier
Selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators are expected to be a novel class of drugs improving plasma glucose levels without PPARγ-related …
Number of citations: 23 www.sciencedirect.com
TH Dang - 2022 - search.proquest.com
The area of catalytic C− C and C− X (X= I, Br, Cl, OTf, ONf) functionalization has attracted enormous interest over the last century both in terms of the types of new bonds formations and …
Number of citations: 0 search.proquest.com

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